molecular formula C28H38N4O7S · C6H13N B612903 (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine CAS No. 200191-08-8

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B612903
CAS No.: 200191-08-8
M. Wt: 673.87
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pentamethyl chromenyl group, a sulfonylamino group, and a phenylmethoxycarbonylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the pentamethyl chromenyl intermediate, followed by the introduction of the sulfonylamino group through sulfonylation reactions. The phenylmethoxycarbonylamino group is then introduced via carbamate formation. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and phenylmethoxycarbonylamino groups.

    Reduction: Reduction reactions can occur at the sulfonylamino group, converting it to a corresponding amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique structure and functional groups suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s functional groups can interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine include:

  • (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
  • Cyclohexanamine derivatives with similar functional groups

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry. The presence of the pentamethyl chromenyl group, sulfonylamino group, and phenylmethoxycarbonylamino group in a single molecule provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGDQOQWHFITA-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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